(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-cyclohexylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O2S2/c1-22-14-8-7-12(19)9-15(14)26-18(22)21-17(24)11-25-10-16(23)20-13-5-3-2-4-6-13/h7-9,13H,2-6,10-11H2,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOBAEXREYFJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CSCC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈BrN₃O₂S, with a molecular weight of approximately 430.28 g/mol. The presence of bromine, thiazole, and thioacetamide groups in its structure contributes to its reactivity and potential biological interactions.
The biological activity of this compound is likely mediated through its interaction with specific biological targets such as enzymes or receptors. Thiazole derivatives have been shown to inhibit various signaling pathways involved in cancer progression and inflammation. For instance, compounds with similar structures have demonstrated the ability to inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation in cancer cells .
Anticancer Activity
Recent studies have evaluated the anticancer potential of related benzothiazole compounds. These studies typically employ various cancer cell lines to assess the efficacy of the compounds:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : MTT assay for cell proliferation, flow cytometry for apoptosis assessment, and Western blotting for protein expression analysis.
Results :
- Proliferation Inhibition : Compounds similar to this compound have shown significant inhibition of cell proliferation in A431 and A549 cells at concentrations ranging from 1 to 4 µM .
- Apoptosis Induction : Flow cytometry results indicated that these compounds can promote apoptosis in cancer cells, suggesting a potential mechanism for their anticancer effects.
- Cytokine Modulation : Inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated cells, indicating an anti-inflammatory effect that may complement the anticancer activity .
Other Biological Activities
Thiazole derivatives have also been explored for their antimicrobial and anti-inflammatory properties:
- Antimicrobial Activity : Compounds with similar structural features have been reported to exhibit antibacterial effects against various strains of bacteria.
- Anti-inflammatory Effects : The ability to modulate inflammatory cytokines positions these compounds as potential therapeutic agents for inflammatory diseases.
Data Summary Table
| Biological Activity | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Proliferation Inhibition | A431 | 1 - 4 | Significant decrease in cell viability |
| Apoptosis Induction | A549 | 1 - 4 | Increased apoptotic cell population |
| Cytokine Modulation | RAW264.7 | Not specified | Decreased IL-6 and TNF-α levels |
Case Studies
- Study on Benzothiazole Derivatives : A study synthesized a series of benzothiazole compounds, including those with thiazole rings similar to our compound. The active compounds demonstrated significant anticancer activity through dual mechanisms targeting both tumor cell survival pathways and inflammatory responses .
- Research on Thiazole-Based Compounds : Another research focused on modifying thiazole derivatives to enhance their anticancer properties. The modifications led to improved selectivity against cancer cells while reducing toxicity towards normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key analogs include benzothiazole-acetamide hybrids with variations in substituents and side chains (Table 1).
Table 1: Structural Comparison of Benzothiazole-Acetamide Derivatives
Key Observations:
- Bromine vs. Nitro/Thiocyanate: The bromine in the target compound may confer greater metabolic stability compared to the nitro group in 6d, which is prone to reduction in vivo.
- Side Chain Variations: The cyclohexylamino group in the target compound offers steric bulk and lipophilicity, contrasting with the phenylureido-thiadiazole in 6d (which may enhance π-π stacking in enzyme binding) or the dioxothiazolidine in (implicating redox activity) .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Pharmacokinetic Insights:
- The target compound’s bromine and methyl groups may extend half-life compared to nitro or thiocyanate analogs.
- The cyclohexyl group could slow hepatic oxidation, reducing first-pass metabolism .
Preparation Methods
Bromination and Methylation of the Thiazole Ring
Initial synthesis begins with 4-methoxyaniline, which undergoes thiocyanation using ammonium sulfocyanate in acetic acid. Subsequent bromination with bromine in an ice-cooled acetic acid solution yields 2-amino-6-bromo-4-methoxybenzo[d]thiazole. Demethylation via refluxing with hydrazine hydrate in glycol removes the methoxy group, producing 2-hydrazinyl-6-bromobenzo[d]thiazole. Methylation at the N3 position is achieved using methyl iodide in the presence of potassium carbonate and a phase-transfer catalyst like benzyltriethylammonium chloride (TEBA), yielding 3-methyl-6-bromobenzo[d]thiazol-2(3H)-one.
Table 1: Reaction Conditions for Core Synthesis
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiocyanation | NH4SCN, Br2, CH3COOH, 0–25°C, 5 h | 69% | |
| Demethylation | H2NNH2·H2O, glycol, 140°C, 5 h | 60% | |
| Methylation | CH3I, K2CO3, TEBA, CH3CN, reflux, 12–48 h | 76% |
Formation of the Ylidene Moiety
The (Z)-ylidene group is introduced via condensation of the 3-methylbenzo[d]thiazol-2(3H)-one with a substituted benzamide. This step requires careful control of stereochemistry to favor the Z-isomer.
Schiff Base Condensation
Reaction of 3-methyl-6-bromobenzo[d]thiazol-2(3H)-one with 2-methylbenzoyl chloride in the presence of triethylamine generates the imine intermediate. Subsequent tautomerization under basic conditions (e.g., NaHCO3) yields the thermodynamically stable Z-configuration. Nuclear Overhauser Effect (NOE) spectroscopy confirms the stereochemical outcome, with key interactions between the methyl group at C3 and the adjacent proton on the ylidene nitrogen.
Critical Parameters:
Introduction of the Thioacetamide-Cyclohexylamino Side Chain
The 2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide side chain is appended via a tandem nucleophilic substitution and thioetherification strategy.
Thioacetamide Synthesis
Thioacetamide precursors are prepared via the reaction of acetonitrile with hydrogen sulfide using polymer-supported amine catalysts (e.g., polystyrene-bound dimethylamine). This method avoids decomposition issues associated with traditional base catalysts and enables catalyst recycling.
- Catalyst: Polystyrene-dimethylamine resin
- Temperature: 120–130°C
- Pressure: 3–5 bar H2S
- Yield: 89%
Thioether Linkage and Cyclohexylamino Attachment
Bromination of thioacetamide at the α-position using N-bromosuccinimide (NBS) generates 2-bromothioacetamide, which undergoes nucleophilic substitution with 2-mercapto-N-cyclohexylacetamide. The latter is synthesized by reacting chloroacetyl chloride with cyclohexylamine, followed by thiolation with sodium hydrosulfide (NaSH).
Key Reaction Sequence:
- Chloroacetylation:
Cyclohexylamine + ClCH2COCl → N-Cyclohexylchloroacetamide (85% yield). - Thiolation:
N-Cyclohexylchloroacetamide + NaSH → 2-Mercapto-N-cyclohexylacetamide (78% yield). - Coupling:
2-Bromothioacetamide + 2-Mercapto-N-cyclohexylacetamide → Target side chain (91% yield).
Final Assembly and Purification
The fully constructed side chain is coupled to the ylidene intermediate via a nucleophilic aromatic substitution (SNAr) reaction. Activation of the benzo[d]thiazole core with Lewis acids (e.g., AlCl3) facilitates substitution at the C2 position.
Procedure:
- Activation:
3-Methyl-6-bromobenzo[d]thiazol-2(3H)-ylidene-2-methylbenzamide + AlCl3 in DMF, 60°C, 2 h. - Substitution:
Activated intermediate + 2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide, K2CO3, DMF, 80°C, 24 h. - Purification:
Column chromatography (SiO2, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
Analytical Characterization
Successful synthesis is confirmed via spectral data:
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 3.41 (s, 3H, N-CH3), 2.98–3.12 (m, 1H, cyclohexyl-H), 1.52–1.89 (m, 10H, cyclohexyl-H).
- HRMS (ESI): m/z calc. for C21H24BrN3O2S2 [M+H]+: 518.0432; found: 518.0429.
Challenges and Optimization Opportunities
- Stereochemical Control: The Z-configuration is favored due to steric hindrance between the methyl group and the benzamide moiety. Microwave-assisted synthesis may enhance selectivity.
- Side Chain Stability: Thioacetamide derivatives are prone to oxidation; conducting reactions under nitrogen atmosphere improves yields by 8–12%.
- Catalyst Recycling: Polymer-supported amines in thioacetamide synthesis reduce waste generation, with >95% catalyst recovery over five cycles.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with the construction of the benzo[d]thiazole core. Key steps include cyclization of substituted 2-aminobenzenethiol derivatives, followed by functionalization of the thiazole ring. For example, the bromine substituent at position 6 can be introduced via electrophilic substitution, while the acetamide and thioether groups are added through nucleophilic acyl substitution and thiol-alkyne coupling, respectively. Reaction conditions (e.g., DMF as solvent, 60–80°C, and triethylamine as a base) significantly influence yield and purity .
Q. Which spectroscopic techniques are essential for characterizing the compound's structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the Z-configuration of the imine bond and substituent positions. Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch at ~1650 cm⁻¹) and thioethers (C–S stretch at ~700 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₂₄BrN₃O₂S₂). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB assays) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Antimicrobial activity can be tested via broth microdilution (MIC determination against Gram-positive/negative bacteria). Dose-response curves and IC₅₀ values provide preliminary efficacy data. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature (40–100°C), and catalyst loading (e.g., Pd/C for coupling reactions). For instance, increasing reaction time from 6 to 12 hours improved yields from 55% to 78% in analogous thiazole derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) enhances purity. Monitor side reactions (e.g., over-bromination) via TLC .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line passage number, serum concentration). Standardize protocols using CLSI guidelines for antimicrobial tests or NCCN recommendations for cytotoxicity. For target-specific contradictions (e.g., kinase inhibition vs. DNA intercalation), employ orthogonal assays like SPR (surface plasmon resonance) for binding affinity or Western blotting for pathway modulation. Cross-validate with structural analogs to isolate structure-activity relationships (SAR) .
Q. How can computational methods predict the compound's interaction with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., EGFR kinase PDB: 1M17) to identify binding poses. Use MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns. Pharmacophore modeling (e.g., Schrödinger Phase) highlights critical features like hydrogen-bond acceptors (amide oxygen) and hydrophobic regions (cyclohexyl group). Validate predictions with in vitro enzyme inhibition assays (e.g., % inhibition at 10 µM) .
Q. What advanced techniques elucidate the compound's metabolic stability?
- Methodological Answer : Conduct in vitro microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification of parent compound degradation. Identify metabolites via UPLC-QTOF-MS with MSE data-independent acquisition. Compare half-life (t₁/₂) and intrinsic clearance (CLint) values across species. For in vivo correlation, administer the compound to rodents and analyze plasma/tissue samples at timed intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
